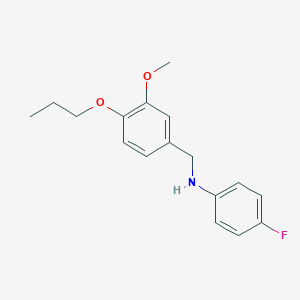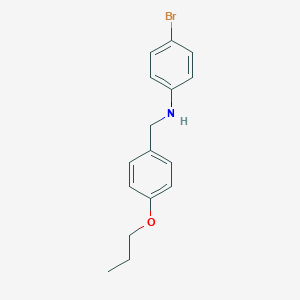![molecular formula C22H25N3O4 B427003 1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B427003.png)
1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a methoxyphenyl group
准备方法
The synthesis of 1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with an appropriate nucleophile.
Attachment of the Morpholine Ring: This can be done through an amide coupling reaction, where the morpholine ring is introduced to the pyrrolidine ring.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
化学反应分析
1-(4-Methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, where nucleophiles replace the methoxy group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a catalyst in organic reactions.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
相似化合物的比较
1-(4-Methoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-3-morpholin-4-yl-propan-1-one: This compound shares the methoxyphenyl and morpholine groups but differs in the core structure, leading to different chemical properties and applications.
2-(3-Methoxyphenyl)-1-morpholin-4-yl-ethanethione:
1-(4-Methoxy-3-nitro-phenyl)-propan-1-one: This compound includes a nitro group, which significantly alters its chemical behavior compared to the carboxamide derivative.
The uniqueness of 1-(4-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
属性
分子式 |
C22H25N3O4 |
|---|---|
分子量 |
395.5g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-28-20-8-6-19(7-9-20)25-15-16(14-21(25)26)22(27)23-17-2-4-18(5-3-17)24-10-12-29-13-11-24/h2-9,16H,10-15H2,1H3,(H,23,27) |
InChI 键 |
KUVUOEIEPFLZSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
规范 SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-tert-Butylsulfamoyl-phenoxy)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B426920.png)
![N-benzyl-4-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B426921.png)

![2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B426926.png)
![4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B426927.png)
![4-bromo-N-[3-methoxy-4-(2-propynyloxy)benzyl]aniline](/img/structure/B426930.png)
![2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B426932.png)
![2-{4-[(sec-butylamino)sulfonyl]phenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B426934.png)
![N-(4-bromo-2-fluorophenyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B426935.png)
![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-benzotriazole-5-carboxamide](/img/structure/B426936.png)

![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B426939.png)
![N-(2-furylmethyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426940.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B426943.png)
